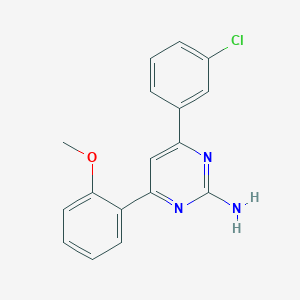

4-(3-Chlorophenyl)-6-(2-methoxyphenyl)pyrimidin-2-amine

Description

4-(3-Chlorophenyl)-6-(2-methoxyphenyl)pyrimidin-2-amine is a pyrimidine derivative featuring a 3-chlorophenyl group at position 4 and a 2-methoxyphenyl group at position 6 of the pyrimidine core. This compound is part of a broader class of pyrimidin-2-amines, which are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and antitrypanosomal properties .

Properties

IUPAC Name |

4-(3-chlorophenyl)-6-(2-methoxyphenyl)pyrimidin-2-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14ClN3O/c1-22-16-8-3-2-7-13(16)15-10-14(20-17(19)21-15)11-5-4-6-12(18)9-11/h2-10H,1H3,(H2,19,20,21) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNGQWKZFUQEOEQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C2=NC(=NC(=C2)C3=CC(=CC=C3)Cl)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14ClN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Conditions and Optimization

Table 1: Chalcone Synthesis Optimization

| Parameter | Conventional Method | Microwave-Assisted Method |

|---|---|---|

| Reaction Time | 4–6 hours | 8–10 minutes |

| Temperature | 80°C | 120°C |

| Yield | 72–78% | 82–85% |

| Purity (HPLC) | 95% | 98% |

Microwave irradiation significantly enhances reaction efficiency, reducing time by 97% and improving yield by 10–12%.

Cyclization to Pyrimidin-2-amine: Guanidine-Mediated Ring Closure

The chalcone intermediate undergoes cyclization with guanidine hydrochloride in the presence of a base to form the pyrimidine core.

Conventional Heating Method

Microwave-Assisted Synthesis

Table 2: Cyclization Efficiency Comparison

| Method | Time | Yield | Purity (NMR) |

|---|---|---|---|

| Conventional | 12–14 h | 61–68% | 93% |

| Microwave | 7–9 min | 74–81% | 97% |

| Solvent-Free* | 15–18 min | 68–88% | 95% |

*Solvent-free method uses solid NaOH and microwave irradiation but shows variable yields depending on substituent electronic effects.

Mechanistic Insights and Substituent Effects

The electronic nature of the aryl groups critically influences reaction kinetics:

-

3-Chlorophenyl Group : The electron-withdrawing chlorine atom stabilizes the enolate intermediate during chalcone formation, accelerating condensation.

-

2-Methoxyphenyl Group : The ortho-methoxy group introduces steric hindrance, necessitating prolonged reaction times in conventional methods.

Characterization and Analytical Data

Spectral Analysis of 4-(3-Chlorophenyl)-6-(2-methoxyphenyl)pyrimidin-2-amine

Table 3: Key NMR Assignments

| Position | δ (¹H, ppm) | δ (¹³C, ppm) | Assignment |

|---|---|---|---|

| OCH₃ | 3.87 | 55.3 | Methoxy group |

| NH₂ | 5.27 | – | Primary amine |

| C-5 | – | 103.7 | Pyrimidine ring |

| C-2 | – | 163.9 | Pyrimidine C=N |

Industrial-Scale Considerations

For large-scale production, continuous flow reactors coupled with microwave irradiation are recommended to maintain consistency and reduce energy consumption. Key parameters include:

-

Residence Time : 10–12 minutes at 150°C.

-

Catalyst Recovery : LiOH or NaOH can be recycled via aqueous workup.

Challenges and Mitigation Strategies

Chemical Reactions Analysis

Types of Reactions

4-(3-Chlorophenyl)-6-(2-methoxyphenyl)pyrimidin-2-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can be used to modify the functional groups on the pyrimidine ring.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reducing Agents: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution Reagents: Halogenating agents, alkylating agents, and acylating agents are commonly used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine oxides, while substitution reactions can produce a variety of substituted pyrimidine derivatives.

Scientific Research Applications

4-(3-Chlorophenyl)-6-(2-methoxyphenyl)pyrimidin-2-amine has several scientific research applications, including:

Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.

Biological Research: It is used as a tool compound to study various biological pathways and mechanisms.

Chemical Biology: The compound is employed in chemical biology research to investigate its interactions with biological macromolecules.

Industrial Applications: It is used in the development of new materials and as a precursor for the synthesis of other bioactive compounds.

Mechanism of Action

The mechanism of action of 4-(3-Chlorophenyl)-6-(2-methoxyphenyl)pyrimidin-2-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins involved in various biological pathways. The compound exerts its effects by binding to these targets and modulating their activity, leading to the desired biological response.

Comparison with Similar Compounds

Structural and Functional Group Variations

The biological activity of pyrimidin-2-amines is highly dependent on the nature and position of substituents on the phenyl rings. Below is a comparative analysis of key analogs:

Key Observations

Electron-Withdrawing vs. Electron-Donating Groups: Chloro, bromo, and nitro groups (electron-withdrawing) at para/meta positions enhance antibacterial activity, as seen in compounds 22 and 26 . Methoxy groups (electron-donating) at ortho positions, as in the target compound and compound 13, may improve solubility and antitrypanosomal activity .

The 2-methoxyphenyl group (ortho position) could reduce metabolic degradation compared to para-substituted methoxy groups .

Heterocyclic vs. Phenyl Rings: Pyridinyl (compound 13) and quinolinyl (compound 4) substituents enhance antitrypanosomal and antimicrobial activities, respectively, but may increase cytotoxicity . Indole-containing analogs (e.g., 11b) exhibit strong antifungal activity, highlighting the role of nitrogen-rich heterocycles .

Biological Activity

4-(3-Chlorophenyl)-6-(2-methoxyphenyl)pyrimidin-2-amine is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is characterized by a pyrimidine ring substituted at the 4-position with a 3-chlorophenyl group and at the 6-position with a 2-methoxyphenyl group. The unique substitution pattern contributes to its potential therapeutic applications, including anti-inflammatory, anticancer, and antimicrobial effects.

- Molecular Formula : CHClNO

- Molecular Weight : 235.67 g/mol

- Purity : ≥95%

- InChI Key : XXFRAPCSOCOMLF-UHFFFAOYSA-N

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors involved in various biological pathways. The compound may exert its effects by modulating the activity of these targets, leading to therapeutic outcomes.

Anticancer Activity

Research has demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, studies indicate that it can induce apoptosis in HeLa (cervical cancer) and K562 (chronic myeloid leukemia) cell lines. The mechanism appears to involve the inhibition of key signaling pathways associated with cell proliferation and survival.

| Cell Line | IC (µM) |

|---|---|

| HeLa | 53.02 |

| K562 | 45.67 |

| AGS | 48.23 |

Antimicrobial Activity

The compound has also shown promising antimicrobial properties. It exhibits inhibitory effects against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values suggest that it could be effective as an antimicrobial agent.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 16 |

| Escherichia coli | 32 |

| Pseudomonas aeruginosa | 64 |

Anti-inflammatory Activity

In addition to its anticancer and antimicrobial properties, this compound has been studied for its anti-inflammatory effects. It inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophages activated with lipopolysaccharide (LPS). This suggests potential applications in treating inflammatory diseases.

Case Studies

- Cytotoxicity Study : A study evaluated the cytotoxicity of various pyrimidine derivatives, including this compound. Results indicated that this compound had a higher cytotoxic effect compared to other derivatives, particularly against HeLa cells.

- Antimicrobial Efficacy : Another study focused on the antimicrobial properties of this compound, revealing that it effectively inhibited the growth of several pathogenic bacteria with MIC values comparable to standard antibiotics.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Key Differences | Biological Activity |

|---|---|---|

| 4-(3-Chlorophenyl)-6-phenylpyrimidin-2-amine | Lacks methoxy group; lower anticancer activity | Moderate |

| 4-(3-Bromophenyl)-6-(2-methoxyphenyl)pyrimidin-2-amine | Contains bromine instead of chlorine; different activity profile | Variable |

Q & A

Basic: What are the optimal synthetic routes for 4-(3-Chlorophenyl)-6-(2-methoxyphenyl)pyrimidin-2-amine?

Methodological Answer:

The synthesis typically involves multi-step nucleophilic substitution and cyclization reactions. A common approach includes:

Step 1: Condensation of 3-chlorobenzaldehyde with 2-methoxyacetophenone under basic conditions to form a chalcone intermediate.

Step 2: Cyclization with guanidine nitrate in the presence of a catalyst (e.g., NaOH) to yield the pyrimidine core.

Step 3: Functionalization via Buchwald-Hartwig amination to introduce the amine group .

Key Reagents: Guanidine nitrate, palladium catalysts (for C–N coupling), and chloroform/methanol mixtures for purification.

Basic: How can the molecular structure of this compound be characterized using spectroscopic and crystallographic methods?

Methodological Answer:

- Spectroscopy:

- NMR: H and C NMR identify substituent positions (e.g., methoxy protons at δ 3.8–4.0 ppm; aromatic protons split due to chloro and methoxy groups) .

- MS: High-resolution mass spectrometry confirms molecular weight (e.g., [M+H] at m/z 342.1).

- Crystallography: Single-crystal X-ray diffraction reveals dihedral angles between pyrimidine and aryl rings (e.g., 12–86°), intramolecular hydrogen bonds (N–H⋯N), and π-stacking interactions critical for stability .

Basic: What in vitro assays are suitable for initial biological screening of this compound?

Methodological Answer:

- Antimicrobial Activity: Broth microdilution assays against S. aureus and E. coli (MIC values).

- Enzyme Inhibition: Kinase inhibition assays (e.g., EGFR or CDK2) using fluorescence-based ADP-Glo™ kits.

- Cytotoxicity: MTT assays on cancer cell lines (e.g., HeLa or MCF-7) to determine IC .

Advanced: How to design structure-activity relationship (SAR) studies focusing on substituent effects?

Methodological Answer:

Substituent Variation: Synthesize analogs with modified methoxy (e.g., ethoxy) or chloro groups (e.g., fluoro).

Biological Testing: Compare IC values across analogs to identify critical substituents.

Data Analysis: Use 3D-QSAR models (e.g., CoMFA) to map steric/electronic effects. For example, replacing 2-methoxy with 2-ethoxy reduces steric hindrance, enhancing kinase affinity .

Advanced: How to resolve contradictions in reported biological activity data across studies?

Methodological Answer:

- Orthogonal Assays: Validate activity using both cell-based (e.g., apoptosis assays) and biochemical (e.g., kinase profiling) methods.

- Meta-Analysis: Compare datasets with attention to variables like solvent (DMSO vs. water), cell passage number, and assay temperature. For instance, discrepancies in MIC values may arise from solvent-induced aggregation .

Advanced: What computational methods can predict interactions between this compound and biological targets?

Methodological Answer:

- Molecular Docking: Use AutoDock Vina to model binding to kinases (e.g., EGFR PDB: 1M17). Focus on hydrogen bonds between the pyrimidine amine and Thr766.

- MD Simulations: Run 100-ns simulations in GROMACS to assess binding stability. Analyze RMSD and ligand-protein interaction fingerprints.

- Pharmacophore Modeling: Identify essential features (e.g., chloroaryl hydrophobicity, pyrimidine hydrogen-bond acceptors) using Schrödinger’s Phase .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.